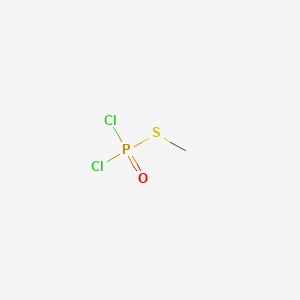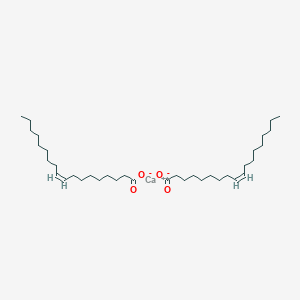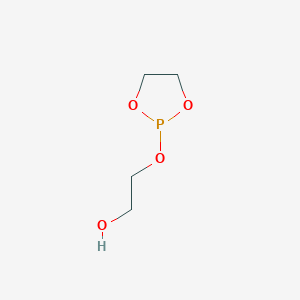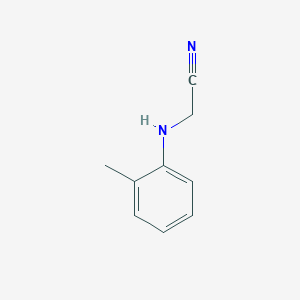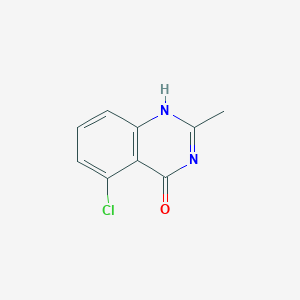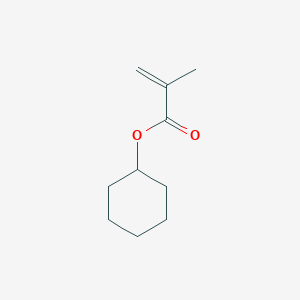![molecular formula C6H16NO3P B093147 1-[Amino(propoxy)phosphoryl]oxypropane CAS No. 17123-09-0](/img/structure/B93147.png)
1-[Amino(propoxy)phosphoryl]oxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Amino(propoxy)phosphoryl]oxypropane, commonly known as AOPP, is a phosphonate compound that has been extensively studied in scientific research due to its potential applications in various fields. AOPP is a versatile molecule that can be synthesized using different methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of AOPP is not fully understood, but it is believed to involve the inhibition of calcium oxalate crystal formation and the inhibition of cancer cell growth. AOPP has been shown to bind to calcium ions, which are essential for the formation of calcium oxalate crystals, and prevent their aggregation. AOPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
AOPP has been shown to have a variety of biochemical and physiological effects. AOPP has been shown to inhibit calcium oxalate crystal formation and prevent the formation of kidney stones. AOPP has also been shown to induce apoptosis in cancer cells and inhibit their growth. Furthermore, AOPP has been shown to have antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
AOPP has several advantages for lab experiments, including its ease of synthesis and versatility. AOPP can be synthesized using different methods, and its properties can be tailored to suit specific applications. However, AOPP also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of AOPP. One potential direction is the development of AOPP-based materials for various applications, including drug delivery and tissue engineering. Another potential direction is the further study of AOPP as a potential inhibitor of calcium oxalate crystal formation and its potential use in the prevention and treatment of kidney stones. Furthermore, the study of AOPP as a potential anticancer agent and its mechanism of action could lead to the development of new cancer therapies.
Méthodes De Synthèse
AOPP can be synthesized using different methods, including the reaction of 3-chloropropylphosphonic acid with aminopropyl ether, the reaction of 3-chloropropylphosphonic acid with diethanolamine, or the reaction of 3-chloropropylphosphonic acid with 3-aminopropyltriethoxysilane. The most common method involves the reaction of 3-chloropropylphosphonic acid with aminopropyl ether. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
AOPP has been extensively studied in scientific research due to its potential applications in various fields. AOPP has shown promising results in the field of materials science, where it has been used as a cross-linking agent for the synthesis of polymeric materials. AOPP has also been studied as a potential inhibitor of calcium oxalate crystal formation, which is a major cause of kidney stone formation. Furthermore, AOPP has been studied as a potential anticancer agent, where it has shown promising results in inhibiting the growth of cancer cells.
Propriétés
Numéro CAS |
17123-09-0 |
|---|---|
Formule moléculaire |
C6H16NO3P |
Poids moléculaire |
181.17 g/mol |
Nom IUPAC |
1-[amino(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H16NO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3,(H2,7,8) |
Clé InChI |
UAEJHSJCCBUAAP-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(N)OCCC |
SMILES canonique |
CCCOP(=O)(N)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





